Structural Divergence: Absence of the 11-Hydroxy Group Confers Unique SAR Profile
The defining structural feature of 11-deoxy PGF2β is the deletion of the hydroxyl group at the C-11 position, a modification that fundamentally distinguishes it from its parent compound, PGF2β, and the more active isomer, PGF2α . In a comprehensive SAR study of 11-deoxy prostaglandins in anesthetized guinea pigs, 11-deoxygenation was shown to lower the biological activity of natural prostaglandins, and in some cases, like with 11-deoxy PGE1, it inverted the pharmacological response from vasodepressor/bronchodilator to vasopressor/bronchoconstrictor [1]. This demonstrates that the 11-deoxy scaffold is not merely a less active analog but one that can engage receptors with a distinct, and potentially opposing, functional profile [1].
| Evidence Dimension | Structural Modification and Resulting Pharmacological Profile |
|---|---|
| Target Compound Data | 11-Deoxy PGF2β: Lacks 11-hydroxy group; exact biological activity is not yet characterized in published literature. |
| Comparator Or Baseline | PGF2β (natural isomer) and 11-deoxy PGE1 (a structurally related 11-deoxy analog). |
| Quantified Difference | PGF2β exhibits moderate biological activity (e.g., dose-dependent mucin release). 11-Deoxygenation of PGE1 converted vasodepressor/bronchodilator responses to vasopressor/bronchoconstrictor responses. |
| Conditions | SAR study in anesthetized, artificially respired guinea-pigs; PGF2β mucin release assay in vitro. |
Why This Matters
This unique structural modification provides a critical tool for dissecting the stereochemical requirements of prostaglandin receptor activation, offering a baseline comparator with a potentially inverted or null activity profile that is essential for validating target engagement and signaling pathway specificity.
- [1] Hall DW, et al. Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins. 1976;11(3):573-87. View Source
